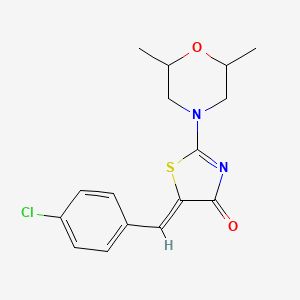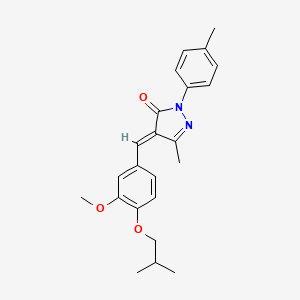![molecular formula C16H22N4O2 B5307367 2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5307367.png)
2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3'R*,4'R*)-3',4-dihydroxy-1,4'-bipiperidin-1'-yl]nicotinonitrile, also known as Dihydromyricetin (DHM), is a flavonoid compound found in the extracts of the plant Ampelopsis grossedentata. DHM has shown potential in various scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Mécanisme D'action
DHM exerts its effects through various mechanisms, including the modulation of signaling pathways and the regulation of gene expression. DHM has been found to activate the Nrf2-ARE pathway, which is a major regulator of antioxidant and detoxification genes. DHM has also been found to inhibit the NF-κB pathway, which is a major regulator of pro-inflammatory cytokines and enzymes. Additionally, DHM has been found to regulate the expression of various genes involved in the cell cycle and apoptosis.
Biochemical and Physiological Effects:
DHM has been found to possess various biochemical and physiological effects, including its ability to scavenge free radicals, inhibit inflammation, and regulate gene expression. DHM has also been found to possess anti-cancer properties by inducing cell cycle arrest and apoptosis. Additionally, DHM has been found to possess neuroprotective properties by protecting against oxidative stress and regulating gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
DHM has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and availability. However, DHM also has some limitations for lab experiments, including its low solubility in water and limited stability in solution.
Orientations Futures
There are several future directions for DHM research, including its potential use as a therapeutic agent for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, DHM may have potential applications in the food and cosmetic industries due to its antioxidant properties. Further research is needed to fully understand the mechanisms of action of DHM and its potential applications in various fields.
Méthodes De Synthèse
DHM can be synthesized from the plant Ampelopsis grossedentata. The plant extract is subjected to various purification processes, including column chromatography, crystallization, and recrystallization. The final product obtained is a white crystalline powder, which can be further purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
DHM has shown potential in various scientific research applications, including its use as an antioxidant, anti-inflammatory, and anti-cancer agent. DHM has been found to scavenge free radicals and protect against oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. DHM has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, DHM has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
2-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c17-10-12-2-1-6-18-16(12)20-9-5-14(15(22)11-20)19-7-3-13(21)4-8-19/h1-2,6,13-15,21-22H,3-5,7-9,11H2/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCMVDDNOIKFOP-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)
![2-{2-oxo-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethyl}phenol](/img/structure/B5307308.png)
![2-[(3-chlorobenzyl)thio]-3H-imidazo[4,5-b]pyridine](/img/structure/B5307312.png)
![N~1~-cyclooctyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5307325.png)

![N-[1-(1,3-benzoxazol-2-yl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B5307349.png)
![4-[(4-methoxyphenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5307364.png)

![N-(4-chlorobenzyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5307376.png)
![methyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5307383.png)
![rel-(1S,3R)-3-amino-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5307389.png)